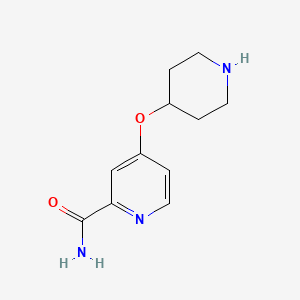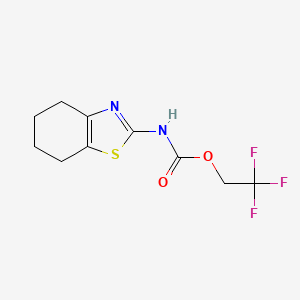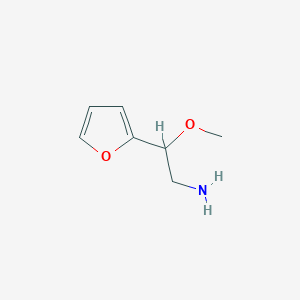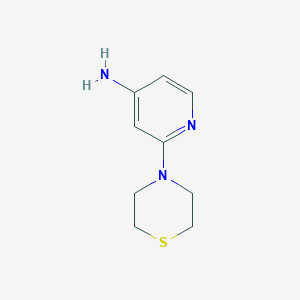
4-(Piperidin-4-yloxy)pyridine-2-carboxamide
Vue d'ensemble
Description
“4-(Piperidin-4-yloxy)pyridine-2-carboxamide” is a chemical compound that belongs to the class of pyridine carboxamides . The molecular formula of this compound is C11H15N3O2, and its molecular weight is 221.26 g/mol .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The IUPAC name of this compound is 4-(4-piperidinyloxy)-2-pyridinecarboxamide . The InChI code is 1S/C11H15N3O2/c12-11(15)10-7-9(3-6-14-10)16-8-1-4-13-5-2-8/h3,6-8,13H,1-2,4-5H2,(H2,12,15) .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique
Synthesis of Piperidine Derivatives
4-(Piperidin-4-yloxy)pyridine-2-carboxamide: is a valuable precursor in the synthesis of piperidine derivatives, which are crucial in drug design. Recent advances have shown that various intra- and intermolecular reactions can lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These compounds play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals.
Urease Inhibition
This compound has been explored for its potential as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, which is a critical process in many pathogenic bacteria. Inhibitors of urease are sought after for their therapeutic potential against diseases like gastric and duodenal cancer .
Anti-inflammatory Applications
Derivatives of 4-(Piperidin-4-yloxy)pyridine-2-carboxamide have been investigated for their anti-inflammatory properties. Specifically, they have shown promise in inhibiting the production of PGE2, a pro-inflammatory mediator, thus indicating potential applications in the treatment of inflammation-related conditions .
Enzyme Inhibition for Drug Design
The structural flexibility of 4-(Piperidin-4-yloxy)pyridine-2-carboxamide allows for its use in the design of enzyme inhibitors. By modifying the piperidine moiety, researchers can create molecules that selectively bind to and inhibit specific enzymes, which is a fundamental approach in the development of new drugs .
Molecular Docking Studies
Molecular docking studies have utilized 4-(Piperidin-4-yloxy)pyridine-2-carboxamide derivatives to understand their interaction with various biological targets. These studies help in predicting the orientation and binding affinity of these compounds to their targets, which is crucial for rational drug design .
Pharmacokinetics and ADME Profiling
The compound’s derivatives are also used in studying pharmacokinetics and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Understanding these properties is essential for assessing the drug-likeness of potential pharmaceuticals .
Synthesis of Biologically Active Compounds
4-(Piperidin-4-yloxy)pyridine-2-carboxamide: serves as a building block for synthesizing a wide range of biologically active compounds. Its versatility in chemical reactions makes it a valuable asset in the discovery of new therapeutic agents .
Chemical Education and Research
Lastly, the compound is used in chemical education and research to demonstrate various synthetic techniques and reaction mechanisms. It provides a practical example for students and researchers to understand complex organic synthesis processes .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
4-piperidin-4-yloxypyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-11(15)10-7-9(3-6-14-10)16-8-1-4-13-5-2-8/h3,6-8,13H,1-2,4-5H2,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMFHPWVBDVMFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC(=NC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-4-yloxy)pyridine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[(Dimethylamino)methyl]-2-nitroaniline](/img/structure/B1444955.png)
![4-Amino-2-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[D]pyrimidine](/img/structure/B1444956.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-1H-pyrazole](/img/structure/B1444957.png)




![[2-(2-Ethoxyethoxy)-4-methylphenyl]methanamine](/img/structure/B1444965.png)
